molecular formula C11H13NS B2645965 1-Benzyl-2-pyrrolidinethione CAS No. 17642-88-5

1-Benzyl-2-pyrrolidinethione

Cat. No.: B2645965
CAS No.: 17642-88-5
M. Wt: 191.29
InChI Key: QRUOAUZJVLZQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-pyrrolidinethione is an organic compound with the molecular formula C₁₁H₁₃NS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a thione group (C=S) at the second position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-pyrrolidinethione can be synthesized through several methods. One common approach involves the reaction of N-benzylpyrrolidine with sulfurizing agents such as phosphorus pentasulfide (P₂S₅) in an inert solvent like carbon disulfide (CS₂). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-pyrrolidinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrrolidinethione derivatives.

Scientific Research Applications

1-Benzyl-2-pyrrolidinethione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-2-pyrrolidinethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

    1-Benzyl-2-pyrrolidinone: Similar structure but with a carbonyl group (C=O) instead of a thione group.

    N-Benzylpyrrolidine: Lacks the thione group, making it less reactive in certain chemical reactions.

    2-Pyrrolidinethione: Lacks the benzyl group, affecting its lipophilicity and biological activity.

Uniqueness: 1-Benzyl-2-pyrrolidinethione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound in various applications, distinguishing it from its analogs.

Properties

IUPAC Name

1-benzylpyrrolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUOAUZJVLZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.